Flavokawain A

Descripción

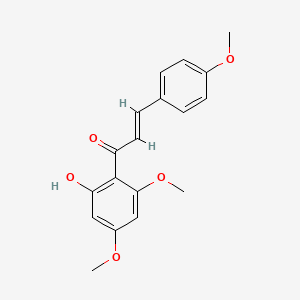

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIBCVBDFUTMPT-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317535 | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37951-13-6, 3420-72-2 | |

| Record name | Flavokawain A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavokawain A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3420-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVOKAWAIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 °C | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flavokawain A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain A, a prominent chalcone (B49325) found in the roots of the kava (B3030397) plant (Piper methysticum), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, detailing its natural sourcing from Piper methysticum, comprehensive protocols for its isolation and purification, and an analysis of its engagement with key cellular signaling pathways. Quantitative data is presented in structured tables for clarity, and complex biological and experimental processes are visualized through detailed diagrams to support drug discovery and development efforts.

Introduction

This compound is a naturally occurring chalcone that is abundant in the roots of Piper methysticum, a plant native to the South Pacific islands.[1][2] Traditionally, kava root extracts have been consumed as a beverage for their anxiolytic and sedative properties.[3] Modern scientific investigation has revealed that the therapeutic effects of kava are attributable to a range of secondary metabolites, including kavalactones and chalcones like this compound.[4][5] Notably, this compound has demonstrated potent anti-inflammatory, antioxidant, and anti-cancer properties, making it a compound of high interest for pharmaceutical research.[5][6][7]

Natural Source: Piper methysticum

The primary and most well-documented natural source of this compound is the rootstock of the kava plant, Piper methysticum. The concentration of this compound can vary depending on the specific cultivar of the plant.[8] It has been reported that this compound can constitute up to 0.46% of the dry weight of ethanolic kava extracts.[9]

Isolation and Purification of this compound from Piper methysticum

The isolation of this compound from kava roots typically involves solvent extraction followed by chromatographic separation. The following protocol is a synthesized methodology based on established laboratory practices.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from the dried rhizomes of Piper methysticum.

Materials:

-

Dried and powdered rhizomes of Piper methysticum

-

Solvents: 95% Ethanol (B145695) (EtOH), n-hexane, acetone (B3395972), ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

-

Reverse-phase C18 column for MPLC/HPLC

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

A 95% ethanol extract of kava roots is prepared.[3] For instance, 150 g of dried kava root powder can be subjected to extraction.[3]

-

Alternatively, a multi-step solvent extraction can be employed. The powdered root material (e.g., 500 g) can be reflux extracted with a solvent like chloroform. This process is typically repeated multiple times to ensure exhaustive extraction.[10] Another approach involves sequential extraction with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate.[11]

-

-

Fractionation (Column Chromatography):

-

The crude extract is concentrated under reduced pressure using a rotary evaporator.[3]

-

The resulting residue is subjected to silica gel column chromatography.[3]

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and acetone or n-hexane and ethyl acetate.[3][11]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Purification:

-

Fractions identified as containing this compound are pooled and concentrated.

-

Further purification can be achieved by crystallization from a suitable solvent or by employing Medium Pressure Liquid Chromatography (MPLC) or HPLC with a reverse-phase C18 column and a methanol/water mobile phase.[3]

-

The purity of the isolated this compound should be assessed by HPLC, and its identity confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11] A purity of >98% is often achieved.[3]

-

Quantification of this compound

Quantitative analysis of this compound in extracts and purified samples is crucial. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and validated method for this purpose.[7]

Table 1: RP-HPLC Method Parameters for this compound Quantification

| Parameter | Value | Reference |

| Column | Shim-pack GIST C18 (150 × 4.6 mm, 3 µm) | [7] |

| Mobile Phase | Methanol:Water (85:15 v/v) | [7] |

| Flow Rate | 1.0 mL/min | [7] |

| Detection Wavelength | 355 nm | [12] |

| Elution Time | 4.8 minutes | [7] |

| Linearity Range | 2-12 µg/mL | [7] |

| Limit of Detection (LOD) | 0.281 µg/mL | [7] |

| Limit of Quantification (LOQ) | 0.853 µg/mL | [7] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. These are often implicated in cellular processes such as inflammation, oxidative stress response, and apoptosis.

Anti-inflammatory and Antioxidant Pathways

This compound has been shown to suppress inflammatory responses and enhance the cellular antioxidant defense system.

-

NF-κB and AP-1 Signaling: this compound inhibits the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory genes like iNOS and COX-2.[6] It achieves this by inhibiting the degradation of IκBα.[6]

-

Nrf2/ARE Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[4][5][13] This leads to the upregulation of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), which enhances glutathione (B108866) synthesis.[5][9]

-

PI3K/AKT Pathway: The activation of the Nrf2 pathway by this compound can be mediated through the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade.[5]

Apoptotic Pathways in Cancer Cells

This compound induces apoptosis (programmed cell death) in various cancer cell lines through multiple mechanisms.

-

Mitochondria-Dependent Pathway: this compound can induce apoptosis through the intrinsic, mitochondria-dependent pathway.[1][14] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-xL, XIAP, and survivin.[14] The activation of Bax leads to a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases 9 and 3.[1][14]

-

Cell Cycle Arrest: this compound can also induce cell cycle arrest. In p53 wild-type bladder cancer cells, it causes a G1 arrest by increasing the expression of p21 and p27.[1] In p53-mutant cells, it can induce a G2/M arrest.[1]

Experimental Workflow for Investigating this compound's Bioactivity

The following diagram outlines a general experimental workflow for characterizing the biological effects of this compound.

Conclusion

This compound, a key bioactive constituent of Piper methysticum, presents a compelling profile for drug development, particularly in the areas of oncology and inflammatory diseases. Its well-defined mechanisms of action, involving the modulation of critical cellular signaling pathways such as NF-κB, Nrf2, and apoptotic cascades, provide a solid foundation for further preclinical and clinical investigation. The methodologies for its isolation and quantification are well-established, enabling consistent and reproducible research. This guide provides a comprehensive technical overview to support the ongoing exploration of this compound as a potential therapeutic agent.

References

- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chalcone this compound attenuates TGF‐β1‐induced fibrotic pathology via inhibition of ROS/Smad3 signaling pathways and induction of Nrf2/ARE‐mediated antioxidant genes in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Apoptotic Effect of this compound on Ochratoxin-A-Induced Endothelial Cell Injury by Attenuation of Oxidative Stress via PI3K/AKT-Mediated Nrf2 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. Green analytical method development and validation for this compound using RP-HPLC in bulk and in-house tablet dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5296224A - Kava-kava extract, process for the production thereof and use thereof - Google Patents [patents.google.com]

- 11. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Suppression of LPS-Induced Inflammation by Chalcone this compound through Activation of Nrf2/ARE-Mediated Antioxidant Genes and Inhibition of ROS/NF κ B Signaling Pathways in Primary Splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Flavokawain A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokawain A is a prominent chalcone (B49325), a class of natural compounds belonging to the flavonoid family, predominantly found in the roots of the kava (B3030397) plant (Piper methysticum).[1] It has garnered significant scientific interest for its diverse pharmacological activities, particularly its anti-inflammatory, anticancer, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying molecular mechanisms. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is chemically known as (2E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is the hallmark of the chalcone scaffold.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one |

| SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |

| InChI | InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ |

| InChIKey | CGIBCVBDFUTMPT-RMKNXTFCSA-N |

| CAS Number | 37951-13-6 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₈O₅ | [1] |

| Molecular Weight | 314.33 g/mol | [1] |

| Appearance | Yellow crystalline powder | |

| Melting Point | 112-116 °C | |

| Solubility | Soluble in DMSO (43 mg/mL, 136.79 mM), methanol. Insoluble in water and ethanol (B145695). | [2] |

| UV-Vis (λmax) | 361 nm (in DMF/DMSO) |

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of this compound would be expected to show characteristic signals for the aromatic protons and carbons of the two phenyl rings, the methoxy (B1213986) groups, the vinylic protons of the α,β-unsaturated system, and the carbonyl carbon. The specific chemical shifts are influenced by the solvent used for analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound, typically recorded as a KBr pellet, would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include a broad O-H stretching vibration for the hydroxyl group, C-H stretching for the aromatic and methoxy groups, a strong C=O stretching for the chalcone carbonyl group, C=C stretching for the aromatic rings and the vinylic group, and C-O stretching for the ether linkages of the methoxy groups.

UV-Visible (UV-Vis) Spectroscopy: In a methanolic solution, the UV-Vis absorption spectrum of this compound is expected to show two major absorption bands, which are characteristic of the chalcone skeleton. Band I, appearing at a longer wavelength (around 361 nm), is attributed to the cinnamoyl system (Ring B and the α,β-unsaturated carbonyl group), while Band II, at a shorter wavelength, corresponds to the benzoyl system (Ring A).

Biological Properties and Signaling Pathways

This compound exhibits a wide range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.[3] It significantly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[4] This inhibitory action is primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways.[4]

Anticancer Activity

This compound has demonstrated significant anticancer potential against various cancer cell lines, including bladder, prostate, and neuroblastoma.[5][6] Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: this compound induces apoptosis through the intrinsic, mitochondria-dependent pathway.[4][5] It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein Bax.[4][5] This shift in the Bax/Bcl-xL ratio results in the loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspases 9 and 3, ultimately leading to apoptosis.[4][5]

Cell Cycle Arrest: this compound can also induce cell cycle arrest, preventing cancer cells from proliferating. The specific phase of the cell cycle that is arrested appears to be dependent on the p53 status of the cancer cells. In p53 wild-type cells, this compound induces a G1 arrest, while in p53 mutant cells, it causes a G2/M arrest.[4]

Inhibition of Angiogenesis and Metastasis: Recent studies have shown that this compound can inhibit tumor angiogenesis and metastasis by targeting the ERK/VEGF/MMPs signaling pathway.[6] It has been found to directly bind to and inhibit the phosphorylation of ERK, a key kinase in this pathway.[6] This inhibition leads to the downregulation of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs), which are crucial for the formation of new blood vessels and the invasion of cancer cells.[6]

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of this compound.

Chemical Synthesis: Claisen-Schmidt Condensation

This compound can be synthesized via a base-catalyzed Claisen-Schmidt condensation reaction.

Detailed Protocol:

-

Reaction Setup: Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

Addition of Base: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (B78521) (3 equivalents).

-

Reaction Monitoring: Continue stirring the mixture at room temperature for 24-48 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is acidic. A yellow precipitate of this compound should form.

-

Purification: Collect the crude product by filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Biological Assays

Cell Viability Assay (MTT Assay):

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

This assay is used to quantify the induction of apoptosis by this compound.

Detailed Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the fields of inflammation and oncology. Its well-defined chemical structure and multifaceted biological activities, mediated through the modulation of key signaling pathways, make it an attractive candidate for further drug development. The detailed information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this compound. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical applications.

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of LPS-Induced Inflammation by Chalcone this compound through Activation of Nrf2/ARE-Mediated Antioxidant Genes and Inhibition of ROS/NF κ B Signaling Pathways in Primary Splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses the malignant progression of neuroblastoma in vitro depending on inactivation of ERK/VEGF/MMPs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Flavokawain A: A Technical Guide to its Mechanism of Action in Cancer Cells

Abstract: Flavokawain A (FKA), a naturally occurring chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum), has emerged as a promising anti-cancer agent.[1] Its efficacy is rooted in a multi-faceted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell proliferation, survival, and metastasis. This document provides an in-depth technical overview of the molecular mechanisms underpinning FKA's anti-neoplastic activities, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanisms of Action: An Overview

This compound exerts its anti-cancer effects through three primary, interconnected mechanisms:

-

Induction of Apoptosis: FKA triggers programmed cell death, primarily through the intrinsic mitochondrial pathway.[2][3]

-

Cell Cycle Arrest: It halts cell proliferation at specific checkpoints, with a differential effect that is notably dependent on the p53 tumor suppressor status of the cancer cell.[2][4][5]

-

Inhibition of Pro-Survival and Metastatic Pathways: FKA modulates critical signaling cascades, including the ERK/VEGF and Neddylation pathways, to suppress cancer progression, metastasis, and angiogenesis.[2][6][7]

Caption: Overview of this compound's primary anti-cancer activities.

Induction of Apoptosis: The Mitochondrial Pathway

This compound is a potent inducer of apoptosis, primarily engaging the intrinsic, mitochondria-dependent pathway in a variety of cancer cells, including bladder and breast cancer.[1][3][8] This process is characterized by a cascade of well-defined molecular events.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: FKA disrupts the balance of pro- and anti-apoptotic proteins. It causes a time-dependent decrease in the anti-apoptotic protein Bcl-xL and reduces its association with the pro-apoptotic protein Bax.[9][10] This leads to an increase in the active form of Bax.[9]

-

Mitochondrial Disruption: The activation of Bax leads to a significant loss of the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.[8][11]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[3]

-

Downregulation of IAPs: FKA further promotes apoptosis by down-regulating the expression of key Inhibitor of Apoptosis Proteins (IAPs), specifically X-linked inhibitor of apoptosis (XIAP) and survivin, which are often overexpressed in tumors and contribute to apoptosis resistance.[8][9][11]

Caption: FKA-induced intrinsic apoptosis pathway.

p53-Dependent Cell Cycle Arrest

A critical aspect of FKA's mechanism is its differential impact on cell cycle progression, which is contingent on the functional status of the p53 tumor suppressor protein.[4][5]

G1 Arrest in p53 Wild-Type Cancer Cells

In cancer cells with functional, wild-type p53, such as the RT4 bladder cancer cell line and MCF-7 breast cancer cells, FKA induces a G1 phase arrest.[1][2][4] This is achieved by modulating key G1 checkpoint regulators:

-

Upregulation of CDKIs: FKA increases the expression of the cyclin-dependent kinase inhibitors (CDKIs) p21/WAF1 and p27/KIP1.[4][5]

-

Downregulation of SKP2: The accumulation of p27 is specifically associated with the FKA-mediated downregulation of S-Phase Kinase Associated Protein 2 (SKP2), a protein responsible for p27 degradation.[5]

-

Inhibition of CDK2: The elevated levels of p21 and p27 lead to the inhibition of cyclin-dependent kinase-2 (CDK2) activity, preventing the G1-S phase transition.[4]

Caption: FKA-induced G1 arrest in p53 wild-type cells.

G2/M Arrest in p53 Mutant-Type Cancer Cells

Conversely, in cancer cells harboring mutant or deficient p53, such as T24 bladder cancer and MDA-MB231 breast cancer cells, FKA induces a G2/M phase arrest.[1][2][4] This selectivity for p53-defective cells is a highly significant therapeutic feature. The mechanism involves:

-

Inhibition of CDK1-Inhibitory Kinases: FKA significantly reduces the expression of Myt1 and Wee1, two kinases that phosphorylate and inhibit CDK1 (also known as Cdc2).[4][5]

-

Accumulation of Cyclin B1: The treatment leads to an accumulation of Cyclin B1 protein.[4]

-

Activation of CDK1: The combination of reduced inhibitory phosphorylation and increased Cyclin B1 levels results in the pronounced activation of the CDK1/Cyclin B1 complex, which paradoxically drives cells into a mitotic catastrophe and subsequent cell death or arrest.[4]

References

- 1. This compound Induces Apoptosis in MCF-7 and MDA-MB231 and Inhibits the Metastatic Process In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the Kava Chalcone this compound Differ in Bladder Cancer Cells with Wild-type versus Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the kava chalcone this compound differ in bladder cancer cells with wild-type versus mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses the malignant progression of neuroblastoma in vitro depending on inactivation of ERK/VEGF/MMPs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Flavokawain A: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain A (FKA), a prominent chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum), has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth overview of the pharmacological profile of FKA, with a primary focus on its well-documented anticancer and anti-inflammatory properties. We delve into the molecular mechanisms underpinning these activities, supported by a comprehensive summary of quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate reproducible research in this field. Furthermore, this guide employs data visualization through signaling pathway and workflow diagrams to offer a clear and concise understanding of FKA's complex interactions within biological systems.

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] this compound, a major chalcone in kava extracts, has demonstrated significant potential as a therapeutic agent, particularly in oncology.[2] Its biological activities extend to anti-inflammatory, antioxidant, and immunomodulatory effects.[3][4] This document serves as a technical resource, consolidating the current knowledge on FKA to support ongoing and future research and development efforts.

Anticancer Activity

This compound exhibits potent anticancer effects across a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[5][6]

Induction of Apoptosis

FKA is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[7] The primary mechanism involves the intrinsic or mitochondrial pathway.

Key Mechanistic Events:

-

Mitochondrial Membrane Potential: FKA treatment leads to a significant loss of mitochondrial membrane potential.[8] In T24 bladder cancer cells, treatment with 12.5 µg/mL of FKA for 24 hours resulted in a 21.1% increase in cells with lost mitochondrial membrane potential.[9]

-

Cytochrome c Release: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c from the mitochondria into the cytosol.[8][9]

-

Bax Protein-Dependent Pathway: The pro-apoptotic protein Bax plays a crucial role in FKA-induced apoptosis.[8] FKA promotes an increase in the active form of Bax and a decrease in the association of the anti-apoptotic protein Bcl-xL with Bax.[8][10]

-

Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[6][11]

-

Downregulation of Inhibitor of Apoptosis Proteins (IAPs): FKA has been shown to down-regulate the expression of X-linked inhibitor of apoptosis (XIAP) and survivin, proteins that are often overexpressed in cancer cells and contribute to apoptosis resistance.[8][11]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, and interestingly, the specific phase of arrest appears to be dependent on the p53 tumor suppressor protein status of the cancer cells.[6][12]

-

G1 Arrest (p53 Wild-Type Cells): In cancer cells with functional p53, such as the RT4 bladder cancer cell line, FKA induces G1 phase arrest.[6][12] This is achieved by increasing the expression of cell cycle regulatory proteins p21/WAF1 and p27/KIP1, which in turn inhibit cyclin-dependent kinase-2 (CDK2) activity.[12]

-

G2/M Arrest (p53 Mutant-Type Cells): In cancer cells with mutated or deficient p53, such as T24 and PC3 cells, FKA induces G2/M phase arrest.[6][13] This is mediated by a reduction in the expression of the CDK1-inhibitory kinases Myt1 and Wee1, leading to the activation of CDK1.[12] FKA has also been found to interfere with tubulin polymerization, contributing to the G2/M arrest.[13]

Anti-inflammatory Activity

This compound possesses significant anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[14]

Key Mechanistic Events:

-

Inhibition of NF-κB Pathway: FKA can suppress the activation of the NF-κB pathway, a key regulator of inflammation.[14] This leads to the downregulation of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[4][14]

-

Activation of Nrf2/ARE Pathway: FKA promotes the nuclear translocation of Nrf2, which in turn activates the antioxidant response element (ARE).[14] This leads to the increased expression of antioxidant proteins like HO-1 and NQO-1, thereby mitigating oxidative stress, a key component of inflammation.[14]

-

Cytokine Modulation: In vitro studies have shown that FKA can suppress the release of pro-inflammatory cytokines while inducing the secretion of the anti-inflammatory cytokine IL-10.[14]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | ~25 | [15] |

| MDA-MB-231 | Breast Cancer | ~17 | [15] |

| PC3 | Prostate Cancer | Not specified | [13] |

| T24 | Bladder Cancer | Not specified | [8] |

| RT4 | Bladder Cancer | Not specified | [6] |

| HeLa | Cervical Cancer | 12.2 | [16] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

Pharmacological Profile

Pharmacokinetics

This compound is orally active.[3] Further detailed pharmacokinetic studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile.

Safety and Toxicity

Preclinical studies in mice have suggested a satisfactory safety profile for dietary FKA.[2][17] In a three-week study, dietary feeding of FKA did not lead to adverse effects on major organ function or homeostasis.[2] However, it is important to note that some studies have raised concerns about the potential for kava extracts and their constituents, including flavokawains, to be associated with hepatotoxicity, particularly in the context of herb-drug interactions.[18][19] For instance, FKA was shown to potentiate acetaminophen-induced liver toxicity in mice.[19] Therefore, further investigation into the safety profile of FKA is warranted.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.[15]

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Antibiotics (e.g., Penicillin-Streptomycin)

-

96-well plates

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[16]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[16]

-

Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) at a final concentration that does not exceed 0.1%.[20]

-

Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[16][20]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[16][20]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with this compound.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[21]

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and control cells

-

Ice-cold 70% ethanol (B145695)

-

Phosphate Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with this compound.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate overnight at -20°C.[22]

-

Washing: Wash the fixed cells with cold PBS.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.[22]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bax, Bcl-xL, Caspase-3, p21, Cyclin B1) and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

Mandatory Visualizations

Signaling Pathways

Caption: this compound-induced apoptosis signaling pathway.

Caption: this compound's differential effect on cell cycle regulation.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising natural compound with well-defined anticancer and anti-inflammatory activities. Its ability to induce apoptosis and cell cycle arrest in a p53-dependent manner highlights its potential as a selective anticancer agent. Furthermore, its modulation of key inflammatory pathways underscores its therapeutic potential for inflammation-associated diseases. While the preclinical data are encouraging, further research is necessary to fully elucidate its pharmacokinetic and safety profiles, particularly concerning potential hepatotoxicity and drug interactions, before its clinical potential can be fully realized. This guide provides a solid foundation of data and methodologies to support and standardize future investigations into this compelling molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Dietary feeding of this compound, a Kava chalcone, exhibits a satisfactory safety profile and its association with enhancement of phase II enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In Vivo Anti-Tumor Effects of this compound in 4T1 Breast Cancer Cell-Challenged Mice | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Effects of the kava chalcone this compound differ in bladder cancer cells with wild-type versus mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits prostate cancer cells by inducing cell cycle arrest and cell apoptosis and regulating the glutamine metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of LPS-Induced Inflammation by Chalcone this compound through Activation of Nrf2/ARE-Mediated Antioxidant Genes and Inhibition of ROS/NF κ B Signaling Pathways in Primary Splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Dietary feeding of this compound, a Kava chalcone, exhibits a satisfactory safety profile and its association with enhancement of phase II enzymes in mice - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 18. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. This compound is a natural inhibitor of PRMT5 in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

Flavokawain A: From Traditional Elixir to a Modern Anticancer Candidate

An In-depth Technical Guide on the Core of Flavokawain A's Discovery, History, and Scientific Evaluation

Audience: Researchers, scientists, and drug development professionals.

Introduction

For centuries, the rhizomes of the kava (B3030397) plant (Piper methysticum) have been central to the social, ceremonial, and medicinal traditions of Pacific Island communities.[1] The aqueous beverage prepared from these rhizomes, known as kava, is renowned for its calming and anxiolytic effects.[2] Scientific investigation into the phytochemistry of kava has revealed a complex array of bioactive compounds, primarily kavalactones and chalcones. Among these, this compound, a naturally occurring chalcone (B49325), has emerged as a molecule of significant interest, particularly for its potent anti-cancer properties.[3][4] This technical guide provides a comprehensive overview of the discovery and history of this compound in traditional medicine, its isolation and characterization, and the scientific elucidation of its mechanisms of action.

Discovery and History in Traditional Medicine

The use of Piper methysticum dates back over 2,000 years in Polynesia, Micronesia, and Melanesia.[5] Traditionally, kava was prepared by chewing or pounding the fresh or dried rhizome and mixing it with water or coconut milk.[5][6] This preparation was consumed in communal settings to promote relaxation, facilitate social interaction, and for ceremonial purposes.[1] The medicinal applications of kava in traditional practices were diverse, including its use as a sedative, muscle relaxant, diuretic, and for treating anxiety and insomnia.[2][5][7]

The first detailed botanical description of the kava plant was provided by Georg Forster in 1786, who named it Piper methysticum, meaning "intoxicating pepper".[5] While the psychoactive effects were initially attributed solely to the kavalactones, further research identified another class of compounds, the chalcones, which contribute to the plant's bioactivity.[3] These chalcones, recognizable by their yellow pigmentation, were named flavokawains.[3] Three main types have been identified: this compound, B, and C.[3] this compound is the most abundant of these chalcones, constituting up to 0.46% of kava extracts.[3][4]

Interestingly, epidemiological observations in kava-drinking nations like Fiji, Vanuatu, and Western Samoa have shown a correlation between traditional kava consumption and low cancer incidences, which spurred scientific investigation into the anti-cancer potential of its constituents.[5][8]

Quantitative Data

The following tables summarize key quantitative data regarding the composition and bioactivity of this compound.

| Parameter | Value | Source |

| Concentration in Kava Extract | 0.46% | [3][8] |

| Molar Mass | 314.337 g/mol | |

| Chemical Formula | C18H18O5 |

| Cell Line | Cancer Type | IC50 Value | Assay Duration | Source |

| T24 | Bladder Cancer | ~10 µg/mL | 48 hours | [3] |

| RT4 | Bladder Cancer | >20 µg/mL | 48 hours | [3] |

| EJ | Bladder Cancer | ~15 µg/mL | 48 hours | [3] |

| MCF-7 | Breast Cancer | 7.70 ± 0.30 µg/mL | 72 hours | [9] |

| MDA-MB-231 | Breast Cancer | 5.90 ± 0.30 µg/mL | 72 hours | [9] |

| HepG2 | Hepatocellular Carcinoma | >100 µM | 48 hours | [10] |

| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Source |

| Nude Mice (Xenograft) | Bladder Cancer | 50 mg/kg/day (oral) | Not specified | 57% tumor growth inhibition | [5][11] |

| Nude Mice (Xenograft) | Bladder Cancer | Regular injection | Not specified | Tumor shrinkage | [1] |

| FVB/N Mice | - | 0.6% in diet | 3 weeks | No signs of toxicity | [12] |

| 4T1-Challenged Mice | Breast Cancer | Not specified | Not specified | Decreased tumor weight and volume | [4] |

| NOD/SCID Mice (Xenograft) | Prostate Cancer | Dietary | Not specified | Reduced in vivo growth of xenograft tumors | [6] |

Experimental Protocols

Extraction and Isolation of this compound from Piper methysticum

This protocol describes a general method for the extraction and isolation of this compound from the dried rhizomes of Piper methysticum.

Materials:

-

Dried and powdered kava root (Piper methysticum)

-

Acetone (B3395972) (ACS grade)

-

Hexane (B92381) (ACS grade)

-

Ethyl acetate (B1210297) (ACS grade)

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

TLC plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Extraction: a. Macerate 100 g of finely powdered kava root in 500 mL of acetone at room temperature.[2][13] b. To enhance extraction efficiency, sonicate the mixture for 30 minutes.[2] c. Stir the mixture for an additional 2-4 hours. d. Filter the mixture through a Buchner funnel with Whatman No. 1 filter paper.[2] e. Repeat the extraction on the plant residue twice more with 300 mL of acetone each time to ensure maximum yield.[13] f. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.[2]

-

Isolation by Column Chromatography: a. Prepare a silica gel slurry in 100% hexane and pack it into a glass chromatography column.[2] b. Dissolve the crude kava extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate and adsorb it onto a small amount of silica gel.[2] c. Allow the solvent to evaporate to obtain a free-flowing powder. d. Carefully load the dried extract-silica mixture onto the top of the prepared column.[2] e. Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 hexane:ethyl acetate).[2] f. Collect fractions of approximately 20-30 mL.

-

Monitoring and Purification: a. Monitor the separation by spotting the collected fractions on TLC plates and developing them in a hexane:ethyl acetate (e.g., 7:3) solvent system.[2] b. Visualize the separated compounds under UV light. c. Combine fractions containing the yellow band corresponding to this compound. d. Further purification can be achieved using preparative TLC or HPLC if necessary. e. Evaporate the solvent from the purified fractions to yield isolated this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., T24, MCF-7)

-

Complete culture medium (e.g., McCoy's 5A, DMEM) with 10% FBS

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Cell Seeding: a. Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. b. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO). c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Formazan Solubilization and Measurement: a. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Shake the plate for 10 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

References

- 1. This compound is a natural inhibitor of PRMT5 in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (E)-Flavokawain A | P450 | Apoptosis | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Flavokawain A: A Deep Dive into its Apoptotic Induction in Bladder Cancer Cells

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms underlying Flavokawain A-induced apoptosis in bladder cancer cells. This compound (FKA), a chalcone (B49325) derived from the kava (B3030397) plant, has emerged as a promising anti-cancer agent, demonstrating potent pro-apoptotic and anti-proliferative effects in various bladder cancer cell lines.[1][2][3] This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the critical signaling pathways involved.

Quantitative Analysis of this compound's Anti-proliferative Activity

The efficacy of this compound in inhibiting the growth of bladder cancer cells has been quantified through the determination of its half-maximal inhibitory concentration (IC50) across a panel of cell lines. Notably, FKA exhibits differential effects based on the p53 status of the cancer cells, with p53-mutant cells generally showing higher sensitivity.[4]

| Cell Line | p53 Status | IC50 (µmol/L) after 48h Treatment | Reference |

| RT4 | Wild-type | 20.8 | [4] |

| UMUC-3 | Mutant | 17.7 | [4] |

| T24 | Mutant | 16.7 | [4][5] |

| HT1376 | Mutant | 14.7 | [4] |

| 5637 | Mutant | 13.1 | [4] |

| TCCSUP | Mutant | 10.55 | [4] |

| HT1197 | Mutant | 7.9 | [4] |

Core Signaling Pathways of FKA-Induced Apoptosis

This compound orchestrates apoptosis in bladder cancer cells through a multi-pronged approach, primarily engaging the intrinsic (mitochondrial) pathway. A secondary mechanism involving direct inhibition of the epigenetic regulator PRMT5 has also been identified.

The Intrinsic Apoptotic Pathway

FKA's primary mechanism of action involves the induction of the mitochondria-dependent apoptotic pathway.[2][3][5] This is characterized by a series of molecular events that culminate in the activation of executioner caspases.

The key steps in this pathway are:

-

Modulation of Bcl-2 Family Proteins: FKA treatment leads to a time-dependent decrease in the anti-apoptotic protein Bcl-xL.[2][3] This disrupts the sequestration of the pro-apoptotic protein Bax, leading to its activation.[2][3][6]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondrial outer membrane, leading to a loss of mitochondrial membrane potential.[2][3][5]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[2][3][5]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[7] Activated caspase-9, in turn, cleaves and activates the executioner caspase-3.[7]

-

Downregulation of Apoptosis Inhibitors: FKA further promotes apoptosis by down-regulating the expression of X-linked inhibitor of apoptosis (XIAP) and survivin, proteins that are often overexpressed in bladder tumors and contribute to apoptosis resistance.[2][3]

Cell Cycle Arrest: A p53-Dependent Dichotomy

FKA's anti-proliferative effects are also mediated by its ability to induce cell cycle arrest, with the specific phase of arrest being dependent on the p53 status of the bladder cancer cells.[4][8]

-

p53 Wild-Type Cells (e.g., RT4): In these cells, FKA treatment leads to an accumulation of the cyclin-dependent kinase inhibitors p21/WAF1 and p27/KIP1.[4] This results in the inhibition of cyclin-dependent kinase-2 (CDK2) activity, causing the cells to arrest in the G1 phase of the cell cycle.[4]

-

p53 Mutant-Type Cells (e.g., T24): In contrast, FKA induces a G2-M phase arrest in p53-mutant cells.[4][7] This is achieved by reducing the expression of the CDK1-inhibitory kinases Myt1 and Wee1, and increasing the levels of cyclin B1, leading to the activation of CDK1.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Effects of the Kava Chalcone this compound Differ in Bladder Cancer Cells with Wild-type versus Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vivo Anti-Tumor Efficacy of Flavokawain A: A Technical Guide for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Flavokawain A (FKA), a naturally occurring chalcone (B49325) isolated from the kava (B3030397) plant (Piper methysticum), has emerged as a promising candidate in oncology research. Extensive preclinical studies utilizing murine models have demonstrated its potent anti-tumor effects across a spectrum of cancers, including breast, prostate, and bladder cancer. This technical guide provides a comprehensive overview of the in vivo anti-tumor activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Quantitative Assessment of Anti-Tumor Effects

The efficacy of this compound in curbing tumor progression in vivo has been quantified in several studies. The following tables summarize the key findings on tumor growth inhibition in various murine models.

Table 1: Effect of this compound on Tumor Growth in a 4T1 Breast Cancer Murine Model

| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Reference |

| Untreated Control | 700 ± 70 | 0.617 ± 0.013 | [1] |

| Flavokawain B-treated | 462.5 ± 74 | 0.44 ± 0.037 | [1] |

Note: While this data is for Flavokawain B, it provides a reference for the anti-tumor potential of flavokawains in this model.

Table 2: Efficacy of Dietary this compound in a 22Rv1 Prostate Cancer Xenograft Model

| Treatment Group | Final Tumor Weight (g) | Tumor Growth Reduction (%) | Reference |

| Vehicle Control | 1.683.66 ± 368.84 | - | [2] |

| This compound Diet | 875.22 ± 226.68 | 48 | [2] |

Table 3: this compound-Mediated Tumor Growth Suppression in a Bladder Cancer Xenograft Model

| Treatment Group | Final Tumor Weight (mg) | Tumor Growth Inhibition (%) | Reference |

| Vehicle Control | 339.5 ± 248.2 | - | [3] |

| This compound (50 mg/kg) | 122.3 ± 118.5 | 64 | [3] |

Detailed Experimental Protocols

The following sections outline the methodologies employed in key in vivo studies to evaluate the anti-tumor effects of this compound.

Breast Cancer Murine Model

A study investigating the in vivo anti-tumor effects of this compound utilized a syngeneic mouse model of breast cancer.[4][5][6][7]

-

Animal Model: BALB/c mice.[4]

-

Tumor Cell Line: 4T1 breast cancer cells.[4]

-

Tumor Induction: 4T1 cells are injected into the mammary fat pad of the mice.

-

Treatment Regimen: Following tumor establishment, mice are treated with this compound. The specific dosage and administration route (e.g., oral gavage, intraperitoneal injection) are determined by the study design.

-

Assessment of Anti-Tumor Effects:

-

Tumor volume and weight are measured at specified intervals and at the end of the study.[4][5]

-

Immunohistochemical analysis of tumor tissue is performed to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).

-

The immune response is evaluated by analyzing T cell populations (Th1, CTLs) and cytokine levels (IFN-γ, IL-2) in the serum.[4][5][7]

-

Inflammatory markers such as NO, iNOS, NF-κB, ICAM, and COX-2 are measured in tumor tissues.[4][5]

-

Prostate Cancer Xenograft Model

The chemopreventive efficacy of dietary this compound has been demonstrated in a prostate cancer xenograft model.[2][8]

-

Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.[8]

-

Tumor Cell Line: CD133+/CD44+ positive cancer stem cells (CSCs) from 22Rv1 human prostate cancer cells.[2][8]

-

Tumor Induction: A small number of CSCs (e.g., 10,000 cells) are sufficient to initiate rapid tumor growth when implanted in the mice.[2]

-

Treatment Regimen: Mice are fed a diet formulated with this compound.[2][8]

-

Assessment of Anti-Tumor Effects:

Bladder Cancer Xenograft Model

The ability of this compound to suppress tumor growth has also been confirmed in a bladder cancer xenograft model.[3][9]

-

Animal Model: Nude mice.[3]

-

Tumor Cell Line: Human invasive bladder cancer cells (e.g., T24 or EJ cells) or papillary RT4 cells.[3]

-

Tumor Induction: Tumor cells are injected subcutaneously into the flanks of the mice.

-

Treatment Regimen: Daily oral administration of this compound (e.g., 50 mg/kg) or a vehicle control.[3]

-

Assessment of Anti-Tumor Effects:

Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-tumor effects through the modulation of multiple signaling pathways involved in cell survival, proliferation, apoptosis, and inflammation.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the mitochondria-dependent pathway.[9][10]

Caption: this compound-induced mitochondrial apoptotic pathway.

This compound treatment leads to a decrease in the anti-apoptotic protein Bcl-xL and an increase in the active form of the pro-apoptotic protein Bax. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[9][10] Cytochrome c then activates the caspase cascade, ultimately leading to programmed cell death. Furthermore, this compound down-regulates the expression of X-linked inhibitor of apoptosis (XIAP) and survivin, proteins that are often overexpressed in tumors and contribute to apoptosis resistance.[9][10]

Cell Cycle Regulation

In p53 wild-type bladder cancer cells, this compound has been shown to induce G1 cell cycle arrest.[3]

Caption: this compound-mediated G1 cell cycle arrest.

This is achieved by increasing the protein levels of the cyclin-dependent kinase inhibitors p21/WAF1 and p27/KIP1.[3] The accumulation of p27/KIP1 is associated with the downregulation of S-phase kinase-associated protein 2 (SKP2), an E3-ubiquitin ligase that targets p27 for degradation.[3][11] The increased levels of p21 and p27 lead to the inhibition of cyclin-dependent kinase-2 (CDK2) activity, thereby halting the cell cycle in the G1 phase.[3]

Inhibition of Neddylation Pathway

This compound also acts as a neddylation inhibitor, which contributes to its anti-tumor effects, particularly in prostate cancer.[2][11]

Caption: this compound as an inhibitor of the neddylation pathway.

This compound has been shown to inhibit the neddylation of Ubc12 and Cullin1.[2][11] This inhibition leads to the degradation of Skp2, which in turn results in the upregulation of p27/Kip1, contributing to anti-proliferative and apoptotic effects in prostate cancer.[11]

Conclusion

The collective evidence from in vivo murine models strongly supports the potential of this compound as a potent anti-tumor agent. Its ability to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression underscores its therapeutic promise. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the preclinical and clinical development of this compound for cancer therapy. Further investigations are warranted to explore its efficacy in other cancer types and to optimize its delivery and therapeutic regimens for clinical translation.

References

- 1. In vivo antitumor and antimetastatic effects of flavokawain B in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the Kava Chalcone this compound Differ in Bladder Cancer Cells with Wild-type versus Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Anti-Tumor Effects of this compound in 4T1 Breast Cancer Cell-Challenged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Anti-Tumor Effects of this compound in 4T1 Breast Cancer Cell-Challenged Mice | Bentham Science [eurekaselect.com]

- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Reduces Tumor-Initiating Properties and Stemness of Prostate Cancer [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound induces deNEDDylation and Skp2 degradation leading to inhibition of tumorigenesis and cancer progression in the TRAMP transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavokawain A as a PRMT5 Inhibitor in Blaccder Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bladder cancer is a significant global health issue, and the discovery of novel therapeutic agents is crucial for improving patient outcomes. One such promising agent is Flavokawain A (FKA), a natural chalcone (B49325) extracted from the kava (B3030397) plant.[1] Emerging research has identified FKA as a direct inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in bladder cancer and correlated with poor prognosis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of FKA as a PRMT5 inhibitor in bladder cancer, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.

PRMT5: A Key Epigenetic Regulator and Therapeutic Target in Bladder Cancer

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] In bladder cancer, PRMT5 has been shown to be highly expressed in both cell lines and primary patient tissues.[2][3] Its overexpression is linked to enhanced cell proliferation, colony formation, and inhibition of apoptosis.[2][6] Mechanistically, PRMT5 can promote bladder cancer growth by upregulating NF-κB activity, which in turn inhibits apoptosis.[2] Furthermore, high PRMT5 expression is associated with advanced tumor stage and poor overall survival, highlighting its potential as a therapeutic target.[4][5]

This compound as a Direct Inhibitor of PRMT5

Recent studies have identified this compound as a natural and specific inhibitor of PRMT5.[1][7][8] FKA has been shown to directly bind to PRMT5, specifically at residues Y304 and F580, thereby disrupting its ability to bind to and methylate its histone substrates, H2A and H4.[1][8] This inhibition of PRMT5's catalytic activity is a key mechanism through which FKA exerts its anti-cancer effects in bladder cancer.

Mechanism of Action of this compound in Bladder Cancer

FKA's anti-tumor activity in bladder cancer is multifaceted, primarily revolving around the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in bladder cancer cells through a Bax protein-dependent and mitochondria-dependent pathway.[9][10][11][12] Treatment with FKA leads to a significant loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol.[9][10][11] This is accompanied by a decrease in the anti-apoptotic protein Bcl-xL and an increase in the active form of the pro-apoptotic protein Bax.[10][11] Furthermore, FKA has been shown to down-regulate the expression of X-linked inhibitor of apoptosis (XIAP) and survivin, two key proteins involved in apoptosis resistance that are often overexpressed in bladder tumors.[10][11]

Cell Cycle Arrest

The effect of this compound on the cell cycle of bladder cancer cells is notably dependent on the p53 tumor suppressor status.[13][14][15][16]

-

In p53 wild-type bladder cancer cells (e.g., RT4): FKA induces a G1 phase arrest.[13][14] This is achieved by increasing the expression of the cyclin-dependent kinase (CDK) inhibitors p21/WAF1 and p27/KIP1, which in turn leads to a decrease in CDK2 kinase activity.[13][14]

-

In p53 mutant-type bladder cancer cells (e.g., T24, UMUC3): FKA induces a G2-M phase arrest.[13][14][16] This is mediated by a reduction in the expression of the CDK1-inhibitory kinases Myt1 and Wee1, and an accumulation of cyclin B1, resulting in the activation of CDK1.[13][14]

Preclinical Efficacy of this compound

The anti-cancer effects of this compound have been demonstrated in various preclinical models of bladder cancer, including both in vitro cell line studies and in vivo animal models.

In Vitro Efficacy

FKA has been shown to inhibit the growth of a panel of human bladder cancer cell lines, with varying sensitivities.

Table 1: In Vitro Growth Inhibitory Effects of this compound on Human Bladder Cancer Cell Lines

| Cell Line | p53 Status | IC50 (µmol/L) after 48h Treatment |

| RT4 | Wild-type | 20.8[13] |

| UMUC3 | Mutant | 17.7[13] |

| T24 | Mutant | 16.7[13] |

| HT1376 | Mutant | 14.7[13] |

| 5637 | Mutant | 13.1[13] |

| TCCSUP | Mutant | 10.55[13] |

| HT1197 | Mutant | 7.9[13] |

In Vivo Efficacy

In vivo studies using xenograft and transgenic mouse models have further substantiated the anti-tumor potential of FKA in bladder cancer.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Bladder Cancer Models

| Animal Model | FKA Treatment | Key Findings |

| Nude mice with T24 xenografts | 50 mg/kg daily, oral administration for 25 days | 57% inhibition of tumor growth.[10] |

| Nude mice with RT4 xenografts | 50 mg/kg daily, oral administration for 65 days | Suppressed in vivo tumor growth.[13] |